molecular formula C2H5NOS B1265388 2-Mercaptoacetamide CAS No. 758-08-7

2-Mercaptoacetamide

Cat. No. B1265388
CAS RN: 758-08-7
M. Wt: 91.13 g/mol
InChI Key: GYXHHICIFZSKKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Mercaptoacetamide and its derivatives can be synthesized through various chemical processes. A method described for preparing 2-mercaptoacetamide and N-alkyl-2-mercaptoacetamides involves comparing electronic spectra of sixteen N-alkyl and N-aryl-2-mercaptoacetamides with corresponding substituted acetamides, revealing the possibility of intramolecular hydrogen bonding between NH hydrogen and sulfur of the SH group (Bhandari, Mahnot, & Sogani, 1971).

Molecular Structure Analysis

The molecular structure of 2-mercaptoacetamide derivatives has been analyzed through various studies, including the crystal structure examination of mercaptoacetamide histone deacetylase inhibitors. These studies highlight the unique interactions between mercaptoacetamide and enzyme active sites, contributing to their selectivity and potential therapeutic applications (Porter et al., 2018).

Chemical Reactions and Properties

Mercaptoacetamides, including 2-mercaptoacetamide, exhibit various chemical reactions due to their functional groups. They have been studied for their role as histone deacetylase inhibitors, displaying significant activity against cancer cells and highlighting their potential in medical research and treatment strategies (Chen et al., 2005).

Physical Properties Analysis

The physical properties of 2-mercaptoacetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the mercapto and acetamide groups impacts these properties, making them relevant for various chemical and pharmaceutical applications.

Chemical Properties Analysis

2-Mercaptoacetamide and its derivatives exhibit a range of chemical properties due to their functional groups. These properties include reactivity with metals, potential for oxidation, and the ability to form hydrogen bonds, which are crucial for their biological activity and interactions with biological macromolecules.

Scientific Research Applications

Neuroprotection and Treatment of Neurodegenerative Diseases

2-Mercaptoacetamide-based ligands have been designed as novel histone deacetylase (HDAC) inhibitors, showing promise in the treatment of neurodegenerative diseases. These compounds, with their key thiol group, differ from traditional hydroxamic acid-based inhibitors and have demonstrated potential as non-toxic neuroprotective agents in models of stress-induced neuronal injury (J. Kalin et al., 2012).

Cancer Chemotherapy

2-Mercaptoacetamide histone deacetylase inhibitors have been identified as selective agents in inhibiting HDAC6, a target in cancer chemotherapy. The crystal structure of these compounds complexed with HDAC6 provides insights into their selectivity and potential for use in cancer treatment (N. J. Porter et al., 2018).

Enhancing T-Regulatory Cell Suppressive Function

Several new mercaptoacetamides synthesized as HDAC6 inhibitors have shown to increase T-regulatory (Treg) cell suppressive function. This could potentially decrease conventional T cell activation and proliferation, indicating possible therapeutic effects in immunomodulation (Mariana C F Segretti et al., 2015).

Synthesis of “Smart Drugs”

2-Mercaptoacetamide has been utilized in the efficient atom and step economic (EASE) synthesis of Modafinil, a psychostimulant drug used for treating narcolepsy and other sleep disorders. This method demonstrates improved sustainability in drug synthesis (Shivam Maurya et al., 2017).

Development of Novel HDAC Inhibitors

2-Mercaptoacetamide has been integral in the design and synthesis of novel histone deacetylase inhibitors. These compounds exhibit significant HDAC inhibitory activity and effects on cancer cell growth, potentially offering new avenues for cancer therapy (Bin Chen et al., 2005).

Blood-Brain Barrier Penetration in CNS Disorders

Nonhydroxamate HDAC6 inhibitors with mercaptoacetamide groups have been developed for potential use in central nervous system (CNS) disorders. These compounds exhibit potent HDAC6 inhibitory activity and are capable of penetrating the blood-brain barrier, highlighting their potential in treating CNS disorders (Wei-Ke Lv et al., 2017).

Synthesis of γ-Lactams in Green Chemistry

2-Mercaptoacetamide has been used in a green chemistry context for the synthesis of α-mercapto-γ-lactams. This method involves a regioselective opening of aziridine rings, highlighting an environmentally friendly approach to chemical synthesis (V. K. Rai et al., 2011).

Labeling for Pharmacological Studies

2-Mercaptoacetamide has been utilized in the preparation of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, an inhibitor for metallo-beta-lactamases. This labeling is important for in vivo pharmacological studies to understand the mechanism of action (A. Maleki et al., 2019).

Safety And Hazards

2-Mercaptoacetamide is classified as highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns, eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers One relevant paper is “New Mercaptoacetamide Derivatives: Synthesis and Assessment as Antimicrobial and Antimycobacterial Agents” published in the Pharmaceutical Chemistry Journal . This paper discusses the synthesis of new mercaptoacetamide derivatives and their assessment as potential antimicrobial and antimycobacterial agents.

properties

IUPAC Name

2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXHHICIFZSKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226711
Record name 2-Mercaptoacetamide
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Molecular Weight

91.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoacetamide

CAS RN

758-08-7
Record name Mercaptoacetamide
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Record name 2-Mercaptoacetamide
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Record name Thioglycolamide
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Record name 2-Mercaptoacetamide
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Record name 2-sulfanylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
AE Evren, S Tekinkoca, L Yurttas - Letters in Drug Design & …, 2018 - ingentaconnect.com
… In this work, we synthesized eight different compounds, which contain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide moiety. The synthesis reaction was carried out via two steps. In …
Number of citations: 3 www.ingentaconnect.com
A Kaushik, Y Singh, AK Rai - Indian Journal of Chemistry, Section A …, 1996 - osti.gov
A series of indium derivatives of N-alkyl-3-mercaptoacetamides having general formula (RNHC(O)CH{sub 2}S){sub 3}In (where R=C{sub 2}H{sub 5}, nC{sub 3}H{sub 7}, iC{sub 3}H{sub …
Number of citations: 6 www.osti.gov
AK Narula, P Lukose - Journal of organometallic chemistry, 1990 - Elsevier
… )-2-mercaptoacetamide (NMAH), N-phenyl-2mercaptoacetamide (PMAH), N-(c-tolyl)-… ( pTMAH) and N-(3,5-dimethylphenyl)-2-mercaptoacetamide (DMPMAH) in various stoichiometric …
Number of citations: 6 www.sciencedirect.com
A Kaushik, YP Singh, AK Raj - 1992 - nopr.niscpr.res.in
Reactions of antimony(III) isopropoxide with N-alkyl-2-mercaptoacetamides in 1:3 molar ratio in benzene yield complexes of the general formula {RNHC(O)CH 2 S} 3 Sb where R=C 2 H …
Number of citations: 4 nopr.niscpr.res.in
A Kaushik, YP Singh, AK Rai - 2001 - nopr.niscpr.res.in
… In continuation to our work on N-alkyl-2mercaptoacetamide derivatives of group 15 metals … 1.53 gm, 3.15 mM) was mixed with n-propyl-2mercaptoacetamide (1.12 gm, 9.1 mM) (- 30 ml) …
Number of citations: 2 nopr.niscpr.res.in
G Barone, A Silvestri, BO Roos - Physical Chemistry Chemical Physics, 2005 - pubs.rsc.org
… Two sets of calculations were performed at CASPT2 level 8,9 on the structure of the copper model complexes with the ligand N,N′-1,2-phenylenebis-2-mercaptoacetamide, which we …
Number of citations: 6 pubs.rsc.org
A Kaushik, Y Singh, AK Rai - 1996 - nopr.niscpr.res.in
A series of indium derivatives of N-alkyl-3-mercaptoacetamides having general formula [RNHC(O)CH 2 S] 3 ln (where R=C 2 H 5 , n-C 3 H 5 , i-C 3 H 7 , n-C 4 H 9 , i-C 4 H 9 , sec-C 4 H …
Number of citations: 0 nopr.niscpr.res.in
A Kaushik, YP Singh, AK Rai - 2001 - Taylor & Francis
N-alkyl-2-mercaptoacetamides of gallium having general formula [RNHC(O)CH 2 S] 3 Ga, where R = C 2 H 5 , nC 3 H 7 , iC 3 H 7 , nC 4 H 9 , iC 4 H 9 , sec-C 4 H 9 have been prepared …
Number of citations: 0 www.tandfonline.com
WY Ren, MI Lim, BA Otter, RS Klein - The Journal of Organic …, 1982 - ACS Publications
… blocked carboxamide derivative 14/3 (together with its a isomer) was finally obtained by primary synthesis from the treatment of mesylate 3 with freshlyprepared 2-mercaptoacetamide in …
Number of citations: 35 pubs.acs.org
HJ Kruger, G Peng, RH Holm - Inorganic Chemistry, 1991 - ACS Publications
… the amide-thiol ligands MAr,-ethylenebis(2-mercaptoacetamide) (H4ema), , '-1,2-phenylenebis(… The synthesis of N,N -ethylenebis(2mercaptoacetamide) from methyl 2-mercaptoacetate …
Number of citations: 311 pubs.acs.org

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